5-Fluoro-3-(3-formylphenyl)benzoic acid
Description
5-Fluoro-3-(3-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 5-position of the benzene ring and a 3-formylphenyl substituent at the 3-position. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The electron-withdrawing fluorine atom and formyl group may influence its acidity, solubility, and interactions with biological targets, distinguishing it from simpler benzoic acid analogs.
Properties
IUPAC Name |
3-fluoro-5-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQABNTAYRZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688878 | |
| Record name | 5-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-36-2 | |
| Record name | 5-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Fluoro-3-(3-formylphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(3-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-3-(3-carboxyphenyl)benzoic acid.
Reduction: 5-Fluoro-3-(3-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-(3-formylphenyl)benzoic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-formylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s fluorinated aromatic core and formylphenyl substituent differentiate it from other benzoic acid derivatives. Key structural analogs include:
- Acidity and Solubility : The formyl group (-CHO) is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid group compared to methyl- or hydroxy-substituted analogs. This property may enhance solubility in polar solvents or membrane phases, as seen in extraction studies where benzoic acid derivatives with higher distribution coefficients (e.g., benzoic acid vs. acetic acid) are extracted more rapidly .
- Extraction Behavior : Benzoic acid derivatives with hydrophobic substituents (e.g., fluorine, methyl) exhibit faster extraction rates in emulsion liquid membrane systems due to higher membrane-phase solubility . The formyl group in 5-Fluoro-3-(3-formylphenyl)benzoic acid may similarly improve extraction efficiency compared to hydroxylated analogs like vanillic acid.
Metabolic and Transport Behavior
- Root Exudate Profiles : Mutants of ABC transporters (e.g., Atabcg36) show altered exudation of benzoic acid derivatives, suggesting that substituents influence transporter interactions . The fluorine and formyl groups in 5-Fluoro-3-(3-formylphenyl)benzoic acid may affect its uptake or efflux in biological systems compared to p-hydroxy benzoic acid or succinic acid.
Key Research Findings and Data Tables
Table 1: Extraction Rates of Benzoic Acid Derivatives
Table 2: Predicted Toxicity and Bioactivity
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